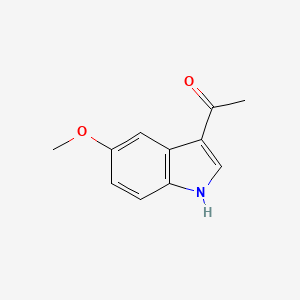

![molecular formula C14H9NO2 B1357677 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-75-9](/img/structure/B1357677.png)

2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

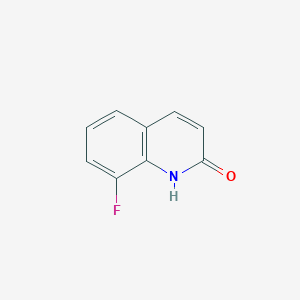

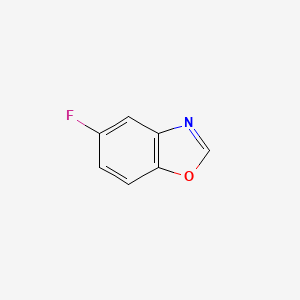

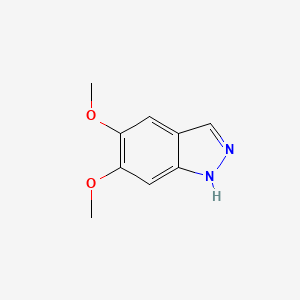

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .

Synthesis Analysis

The synthesis of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is complex and involves several functional groups. The introduction of conjugated C=C or C≡C bonds on the parent molecule, (E)-2-cyano-3-(4-(di([1,1′-biphenyl]-4-yl)amino)phenyl)acrylic acid (a), has little effect on the second-order nonlinear optical properties of the molecules .Chemical Reactions Analysis

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions. For instance, it is used in cyanoacetylation, a process that is about 1000x more acidic than acetic acid, with a pK a of 2.5. Upon heating at 160 °C, it undergoes decarboxylation to give acetonitrile .Physical And Chemical Properties Analysis

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a white, hygroscopic solid . It contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Ardeleanu et al. (2018) describes synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, an organic ligand useful for preparing metal-organic frameworks. This process involves the conversion of [1,1′-biphenyl]-4-carboxylic acid through several steps, including iodination, esterification, nucleophilic substitution, and ring closure, indicating the compound's potential in complex organic syntheses (Ardeleanu et al., 2018).

Organic Chemistry and Pharmaceutical Applications

- Research by Buckland and Mcomie (1977) discusses the synthesis of cyclobuta[b]biphenylene-1-carboxylic acid and cyclopenteno[b]biphenylene-1,2,3-trione, showcasing the structural variations and chemical properties of biphenyl carboxylic acid derivatives, which are of interest in organic chemistry and pharmaceutical research (Buckland & Mcomie, 1977).

Liquid Crystal Research

- A study by Hong et al. (1983) synthesized a series of 2'-cyano-4'-n-alkylphenyl-4-n-alkylbiphenylcarboxylates and 4-n-alkylcyclohexyl-p-benzoates. These compounds displayed nematogenic character and negative dielectric anisotropic properties, making them suitable for application in positive GH display devices, indicating their potential use in liquid crystal research (Hong et al., 1983).

Applications in Fluorescence and Photophysics

- Novanna et al. (2020) conducted a study focusing on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls and their derivatives, showing luminescence in the blue region with large Stokes shifts. This research highlights the applications of these compounds in fluorescence and photophysical studies (Novanna et al., 2020).

Potential in Organic Synthesis

- Tian, Pletnev, and Larock (2003) explored the intramolecular carbopalladation of the cyano group for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process involves the reaction of (2-iodophenyl)acetonitrile with internal alkynes, demonstrating the compound's potential in organic synthesis and the formation of complex organic structures (Tian, Pletnev, & Larock, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which could be derived from 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid, is transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

It is known that the compound is used in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-(2-cyanophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVHOPQLBGJNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602493 |

Source

|

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-75-9 |

Source

|

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

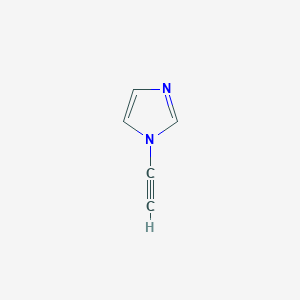

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)